Cas no 1803739-75-4 (2,6-Bis(trifluoromethyl)-3-nitropyridine)
2,6-Bis(trifluoromethyl)-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2,6-Bis(trifluoromethyl)-3-nitropyridine
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- Inchi: 1S/C7H2F6N2O2/c8-6(9,10)4-2-1-3(15(16)17)5(14-4)7(11,12)13/h1-2H
- InChI Key: YZVHVMHXUTWRDL-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC=C(C(F)(F)F)N=1)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 296
- XLogP3: 2.5
- Topological Polar Surface Area: 58.7
2,6-Bis(trifluoromethyl)-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002332-250mg |
2,6-Bis(trifluoromethyl)-3-nitropyridine |
1803739-75-4 | 95% | 250mg |
$980.00 | 2022-04-02 | |
| Alichem | A029002332-500mg |
2,6-Bis(trifluoromethyl)-3-nitropyridine |
1803739-75-4 | 95% | 500mg |
$1,668.15 | 2022-04-02 | |
| Alichem | A029002332-1g |
2,6-Bis(trifluoromethyl)-3-nitropyridine |
1803739-75-4 | 95% | 1g |
$2,750.25 | 2022-04-02 |
2,6-Bis(trifluoromethyl)-3-nitropyridine Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 2,6-Bis(trifluoromethyl)-3-nitropyridine
Introduction to 2,6-Bis(trifluoromethyl)-3-nitropyridine (CAS No. 1803739-75-4)
2,6-Bis(trifluoromethyl)-3-nitropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1803739-75-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the nitropyridine class, characterized by its nitro group and trifluoromethyl substituents, which contribute to its unique chemical properties and reactivity. The presence of multiple fluorine atoms in the molecule enhances its stability and metabolic resistance, making it a valuable candidate for various synthetic applications.
The nitro group in 2,6-Bis(trifluoromethyl)-3-nitropyridine plays a crucial role in its reactivity, serving as a versatile handle for further functionalization. This feature has been exploited in medicinal chemistry to develop novel bioactive molecules. The trifluoromethyl groups, on the other hand, are known for their ability to improve lipophilicity and binding affinity, which are critical factors in drug design. These structural elements collectively contribute to the compound's potential as a building block for more complex pharmacophores.
In recent years, there has been a surge in research focused on developing new therapeutic agents with enhanced efficacy and reduced side effects. 2,6-Bis(trifluoromethyl)-3-nitropyridine has emerged as a promising intermediate in this endeavor. Its nitropyridine core is a common scaffold in many biologically active compounds, particularly those targeting inflammatory and infectious diseases. The compound's ability to undergo selective reduction or transformation into other functional groups makes it a versatile tool for synthetic chemists.
One of the most compelling aspects of 2,6-Bis(trifluoromethyl)-3-nitropyridine is its potential application in the development of next-generation agrochemicals. The trifluoromethyl groups contribute to the compound's resistance to metabolic degradation, which is essential for prolonged activity in crop protection agents. This property is particularly valuable in agriculture, where sustained efficacy can lead to improved crop yields and reduced application frequencies.
Recent studies have also explored the pharmacokinetic properties of derivatives of 2,6-Bis(trifluoromethyl)-3-nitropyridine. Researchers have demonstrated that modifications at the pyridine ring can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. These findings highlight the importance of structure-activity relationships (SAR) in optimizing drug candidates. The compound's nitro group provides an additional layer of complexity that can be fine-tuned to achieve desired pharmacokinetic outcomes.
The synthesis of 2,6-Bis(trifluoromethyl)-3-nitropyridine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing the trifluoromethylated pyridine core.
The chemical stability of 2,6-Bis(trifluoromethyl)-3-nitropyridine under various conditions has been thoroughly investigated. Studies have shown that the compound exhibits excellent shelf life when stored under inert atmospheres at controlled temperatures. This stability is crucial for industrial-scale production and storage, ensuring that the compound retains its integrity until it is used in further synthetic processes.
In conclusion, 2,6-Bis(trifluoromethyl)-3-nitropyridine (CAS No. 1803739-75-4) represents a significant advancement in synthetic chemistry with broad applications in pharmaceuticals and agrochemicals. Its unique structural features—particularly the nitro and trifluoromethyl groups—make it a highly versatile intermediate for developing novel bioactive molecules. As research continues to uncover new synthetic pathways and applications, this compound is poised to play an increasingly important role in drug discovery and crop protection strategies.
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